2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . . This compound is characterized by the presence of a pyridine ring, a carboxylic acid group, and a hydroxyethyl ester group.
Vorbereitungsmethoden
The synthesis of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) typically involves the esterification of 2-pyridinecarboxylic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Analyse Chemischer Reaktionen
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-pyridinecarboxylic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) can be compared with other similar compounds such as:
2-Pyridinecarboxylic acid: Lacks the hydroxyethyl ester group, making it less versatile in certain reactions.
2-Hydroxyethylpyridine: Lacks the carboxylic acid group, affecting its reactivity and applications.
Ethyl 2-pyridinecarboxylate: Contains an ethyl ester group instead of a hydroxyethyl ester group, leading to different chemical properties and reactivity.
The uniqueness of 2-Pyridinecarboxylicacid,2-hydroxyethylester(9CI) lies in its combination of functional groups, which provides a balance of reactivity and stability, making it useful in a wide range of applications.
Eigenschaften
CAS-Nummer |
540741-84-2 |
---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
2-hydroxyethyl pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c10-5-6-12-8(11)7-3-1-2-4-9-7/h1-4,10H,5-6H2 |
InChI-Schlüssel |
OTVCKKAJMUXYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.